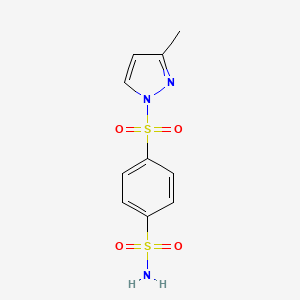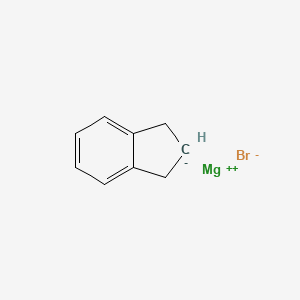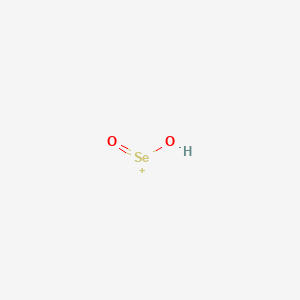
Hydroxy(oxo)selanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(oxo)selanium is a selenium-containing compound characterized by the presence of both hydroxy and oxo functional groups. Selenium compounds are known for their unique chemical properties and biological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(oxo)selanium can be synthesized through several methods. One common approach involves the oxidation of selenium compounds using hydroperoxides or other oxidizing agents. For instance, selenium dioxide can be reacted with hydrogen peroxide to form this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. . This process can be adapted to produce this compound by incorporating appropriate reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)selanium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state selenium compounds.
Reduction: It can be reduced to form lower oxidation state selenium compounds.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and other oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield selenium oxides, while reduction reactions can produce selenides .
Scientific Research Applications
Hydroxy(oxo)selanium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxy(oxo)selanium involves its ability to donate and accept electrons, making it an effective redox agent. It can interact with various molecular targets, including enzymes and proteins, to modulate their activity. For example, it can enhance the expression of selenoproteins, which play a crucial role in antioxidant defense and immune response .
Comparison with Similar Compounds
Hydroxy(oxo)selanium can be compared with other selenium compounds, such as:
Selenium dioxide: A common oxidizing agent used in organic synthesis.
Selenomethionine: An organic selenium compound with antioxidant properties.
This compound is unique due to its dual functional groups, which provide it with versatile chemical reactivity and biological activity.
Properties
CAS No. |
63448-56-6 |
|---|---|
Molecular Formula |
HO2Se+ |
Molecular Weight |
111.98 g/mol |
IUPAC Name |
hydroxy(oxo)selanium |
InChI |
InChI=1S/O2Se/c1-3-2/p+1 |
InChI Key |
JPJALAQPGMAKDF-UHFFFAOYSA-O |
Canonical SMILES |
O[Se+]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
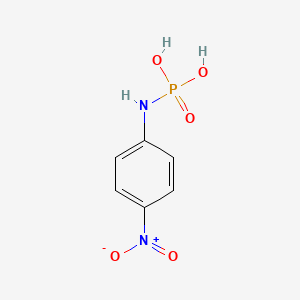
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
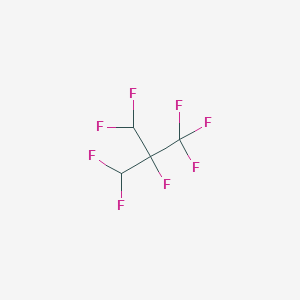
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)
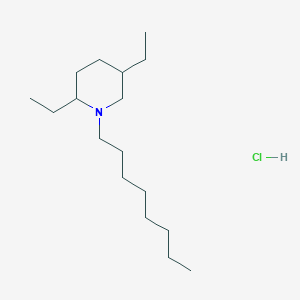
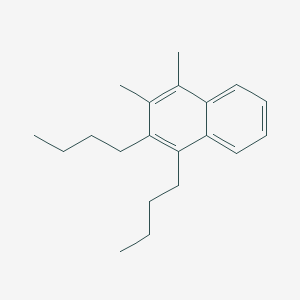
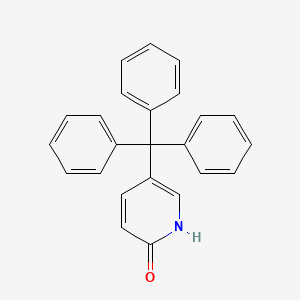
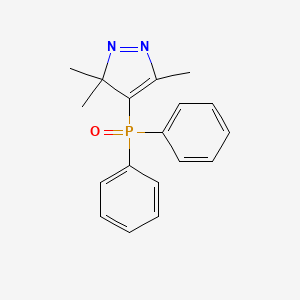
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
